molecular formula C24H24ClFO2 B12849690 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene CAS No. 83493-06-5

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene

Cat. No.: B12849690
CAS No.: 83493-06-5
M. Wt: 398.9 g/mol
InChI Key: IQPIVIUXARHSLB-UHFFFAOYSA-N
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Description

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene is a complex organic compound that features a combination of aromatic rings and functional groups

Properties

CAS No.

83493-06-5

Molecular Formula

C24H24ClFO2

Molecular Weight

398.9 g/mol

IUPAC Name

4-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]-1-fluoro-2-phenoxybenzene

InChI

InChI=1S/C24H24ClFO2/c1-3-24(2,19-10-12-20(25)13-11-19)17-27-16-18-9-14-22(26)23(15-18)28-21-7-5-4-6-8-21/h4-15H,3,16-17H2,1-2H3

InChI Key

IQPIVIUXARHSLB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene stands out due to its unique combination of functional groups and aromatic rings, which confer specific chemical and biological properties.

Biological Activity

4-((2-(4-Chlorophenyl)-2-methylbutoxy)methyl)-1-fluoro-2-phenoxybenzene, with CAS number 83493-06-5, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H24ClFO2
  • Molecular Weight : 398.898 g/mol
  • CAS Number : 83493-06-5
  • Structural Characteristics : The compound features a phenoxy group and a fluorine atom, which may influence its biological interactions.

Biological Activity Overview

Research on the biological activity of this compound is limited, but several studies have suggested potential therapeutic applications. The following sections summarize key findings related to its biological effects.

Antiviral Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit antiviral properties. For instance, a study highlighted that certain substituted analogues showed significant activity against human adenovirus (HAdV), with some compounds achieving sub-micromolar potency and high selectivity indices (SI > 100) compared to traditional antiviral agents like niclosamide .

Table 1: Comparative Antiviral Activity of Related Compounds

CompoundIC50 (μM)CC50 (μM)Selectivity Index
Compound 150.27156.8>580
NiclosamideNot specifiedNot specifiedNot specified

The proposed mechanism of action for related compounds includes targeting viral DNA replication processes and inhibiting later stages of the viral life cycle. This suggests that this compound may also interact with similar pathways, although specific studies on this compound are necessary to confirm such mechanisms.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on related compounds have indicated low cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile that warrants further investigation into the specific cytotoxicity of this compound.

Case Studies and Research Findings

While direct case studies on this specific compound are scarce, research into structurally similar compounds provides insights into its potential applications. For example, studies have shown that modifications in the phenyl ring can significantly alter biological activity, indicating that variations in structure can lead to diverse pharmacological effects.

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